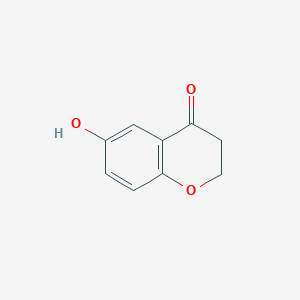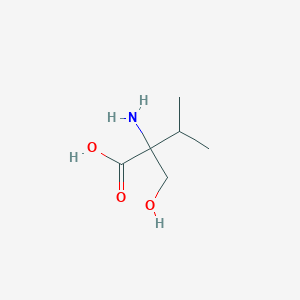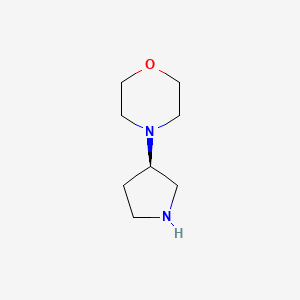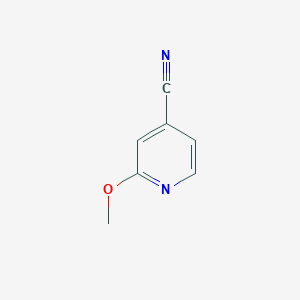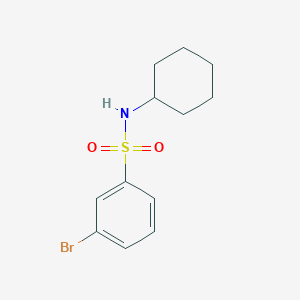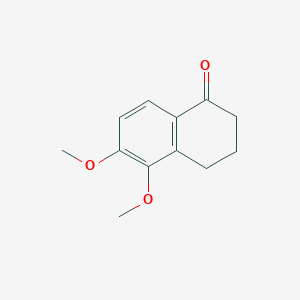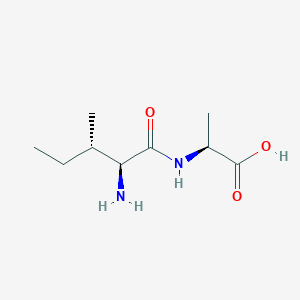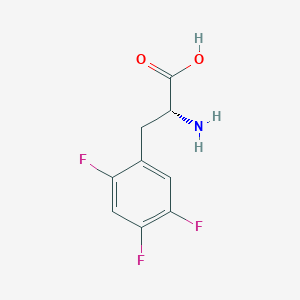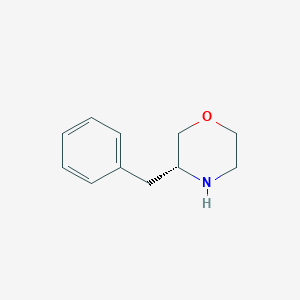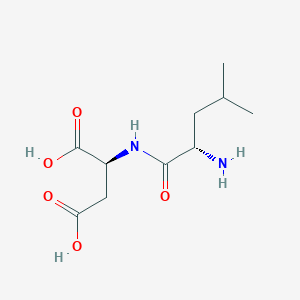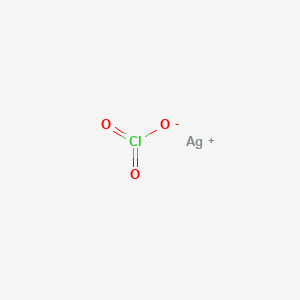
Silberchlorat
Übersicht
Beschreibung
Silver chlorate, with the chemical formula AgClO₃, is a white crystalline compound that belongs to the family of chlorates. It is known for its strong oxidizing properties and is slightly soluble in water. Silver chlorate is commonly used in various chemical experiments and industrial applications due to its reactivity and stability under certain conditions .
Wissenschaftliche Forschungsanwendungen
Silver chlorate has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in certain staining techniques and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and wound care.
Industry: Utilized in the production of explosives and pyrotechnics due to its strong oxidizing nature.
Wirkmechanismus
Target of Action
Silver chlorate, like all chlorates, is an oxidizing agent . It primarily targets microorganisms, where it interacts with membrane proteins and enzymes of the respiratory chain .
Mode of Action
Silver chlorate interacts with its targets by disrupting their normal functions. The silver ions in silver chlorate bind to DNA, inhibit translation processes, and initiate the development of other pathological mechanisms in the microorganisms .
Biochemical Pathways
Silver chlorate affects the chlorine cycle, a key step of which is the reduction of chlorate to chloride by microbial respiratory pathways . Silver chlorate can disrupt this process, leading to an imbalance in the chlorine cycle.
Pharmacokinetics
Silver in general is known to remain bio-reactive until finally captured by detoxification with sulphide anions
Result of Action
The result of silver chlorate’s action is the disruption of normal cellular functions in microorganisms. This can lead to the death of the microorganisms, making silver chlorate a potent antimicrobial agent .
Action Environment
Silver chlorate forms white, tetragonal crystals and is water-soluble . It is light-sensitive, so it must be stored in tightly closed dark-coloured containers . The efficacy and stability of silver chlorate can be influenced by environmental factors such as light and humidity. Therefore, the storage and handling conditions of silver chlorate can significantly impact its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver chlorate can be synthesized through a double displacement reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃). The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaClO}_3 \rightarrow \text{AgClO}_3 + \text{NaNO}_3 ] This reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: In industrial settings, silver chlorate can also be produced by passing chlorine gas through a suspension of silver oxide (Ag₂O). This method ensures a higher yield and purity of the product: [ \text{Ag}_2\text{O} + 2\text{Cl}_2 + 3\text{H}_2\text{O} \rightarrow 2\text{AgClO}_3 + 2\text{HCl} ]
Analyse Chemischer Reaktionen
Types of Reactions: Silver chlorate undergoes several types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, silver chlorate can oxidize various substances. For example, it can oxidize hydrochloric acid (HCl) to chlorine gas (Cl₂).
Thermal Decomposition: Upon heating, silver chlorate decomposes to form silver chloride (AgCl) and oxygen gas (O₂): [ 2\text{AgClO}_3 \rightarrow 2\text{AgCl} + 3\text{O}_2 ]
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrochloric acid and other reducing agents. These reactions are typically carried out at room temperature.
Thermal Decomposition: This reaction requires heating the compound to temperatures above 250°C.
Major Products Formed:
Oxidation: Chlorine gas (Cl₂) and other oxidized products.
Thermal Decomposition: Silver chloride (AgCl) and oxygen gas (O₂).
Vergleich Mit ähnlichen Verbindungen
Silver Nitrate (AgNO₃): Like silver chlorate, silver nitrate is a strong oxidizing agent and is used in similar applications, such as antimicrobial treatments and chemical synthesis.
Sodium Chlorate (NaClO₃): Sodium chlorate is another chlorate compound with strong oxidizing properties, commonly used in herbicides and explosives.
Uniqueness of Silver Chlorate: Silver chlorate is unique due to its combination of silver ions and chlorate ions, which impart both antimicrobial and strong oxidizing properties. This makes it particularly useful in applications requiring both characteristics, such as in certain medical and industrial processes .
Eigenschaften
IUPAC Name |
silver;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBJIZEEMKQKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO3 | |
| Record name | silver chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228454 | |
| Record name | Silver chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-92-8 | |
| Record name | Silver chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T3J400JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


